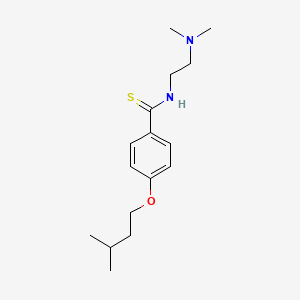

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-

説明

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- (CAS: 32417-10-0) is a benzamide derivative featuring a thiobenzamide backbone substituted with a dimethylaminoethyl group at the nitrogen and a 3-methylbutoxy (isopentoxy) group at the para position of the benzene ring. Its IUPAC name is N-(2-dimethylaminoethyl)-4-(3-methylbutoxy)benzenecarbothioamide, and its InChIKey is QUIRDEULFPWHHI-UHFFFAOYSA-N .

Structurally, the compound combines a sulfur-containing carbothioamide group with a tertiary amine side chain and a branched alkoxy substituent.

特性

CAS番号 |

32417-10-0 |

|---|---|

分子式 |

C16H26N2OS |

分子量 |

294.5 g/mol |

IUPAC名 |

N-[2-(dimethylamino)ethyl]-4-(3-methylbutoxy)benzenecarbothioamide |

InChI |

InChI=1S/C16H26N2OS/c1-13(2)9-12-19-15-7-5-14(6-8-15)16(20)17-10-11-18(3)4/h5-8,13H,9-12H2,1-4H3,(H,17,20) |

InChIキー |

QUIRDEULFPWHHI-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzoyl chloride with 2-dimethylaminoethylamine to form the intermediate N-(2-dimethylaminoethyl)benzamide. This intermediate is then reacted with p-isopentoxythio chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group or the p-isopentoxythio moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions can result in a variety of substituted benzamides, depending on the nucleophile employed.

科学的研究の応用

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In terms of anti-inflammatory effects, the compound may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- with three structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and biological activities (where available):

Structural and Functional Differences

Alkoxy Chain Variations: The isopentoxy group (3-methylbutoxy) in the target compound provides greater lipophilicity compared to isobutoxy (2-methylpropoxy) or isopropoxy groups. This may enhance membrane permeability but reduce aqueous solubility . In contrast, A8 (from ) replaces the alkoxy chain with a polar phenolic hydroxyl group, improving antioxidant activity via hydrogen bonding and radical scavenging .

Biological Activity Trends :

- Alkoxy-substituted benzamides (e.g., isopentoxy, isobutoxy) lack direct bioactivity data but share synthetic routes with active analogs like A8 and H10 (methoxy-substituted derivatives with >85% antioxidant inhibition) .

- Phthalimide hybrids exhibit insecticidal activity, suggesting that sulfur or heterocyclic modifications in the target compound could unlock similar properties .

生物活性

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on available research findings.

The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- typically involves the reaction of benzoyl chloride with 2-dimethylaminoethylamine to form an intermediate, which is then reacted with p-isopentoxythio chloride. This multi-step process is usually conducted under controlled conditions using organic solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity.

Chemical Structure

- Molecular Formula : C15H24N2OS

- SMILES : CC(C)COC1=CC=C(C=C1)C(=S)NCCN(C)C

- InChIKey : YFXYSRPSIRHSTH-UHFFFAOYSA-N

The biological activity of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- is primarily attributed to its interaction with specific molecular targets. It exhibits antimicrobial properties, believed to stem from its ability to disrupt bacterial cell membranes and inhibit biofilm formation. Additionally, studies have indicated potential anti-inflammatory effects through the inhibition of enzymes involved in inflammatory pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- against various bacterial strains. Its mechanism involves:

- Disruption of cell membrane integrity.

- Inhibition of biofilm formation.

This makes it a candidate for developing new antibiotics targeting resistant strains.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. It potentially inhibits key enzymes involved in inflammation, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzamide | Basic benzamide structure | Limited biological activity |

| Salicylamide | Hydroxyl group in ortho position | Analgesic and anti-inflammatory |

| N-(2-diethylaminoethyl)benzamide | Diethyl substitution | Varies in stability and reactivity |

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- stands out due to its unique combination of functional groups that enhance its reactivity and biological efficacy compared to simpler analogs.

Case Studies and Research Findings

Several studies have documented the biological activities of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-. Key findings include:

- Antimicrobial Study : A study demonstrated its effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial growth when treated with varying concentrations of the compound.

- Inflammation Model : In vitro experiments indicated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects.

- Biofilm Inhibition : Research highlighted its role in preventing biofilm formation on medical devices, which is crucial for reducing hospital-acquired infections.

Q & A

Q. What are the optimal synthetic routes for N-(2-dimethylaminoethyl)-p-isopentoxythio-benzamide, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Step 1 : Activation of the benzamide core using acyl chlorides (e.g., p-isopentoxythio-substituted benzoyl chloride) .

- Step 2 : Coupling with N-(2-dimethylaminoethyl)amine under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Yield optimization requires controlled stoichiometry, inert atmospheres, and real-time monitoring (e.g., TLC/HPLC).

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. For thioether groups, S NMR or mass spectrometry (HRMS) is recommended .

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of the dimethylaminoethyl and isopentoxythio moieties .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Receptor Binding : Radioligand displacement assays (e.g., for neurotransmitter receptors like serotonin or dopamine) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate binding to targets (e.g., viral proteases or thrombin) using AutoDock Vina or Schrödinger .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., IC variability) using statistical tools (ANOVA, Cohen’s d) .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and cell lines .

- Off-Target Screening : Use proteome-wide profiling (e.g., BioMap) to identify confounding interactions .

Q. What strategies improve pharmacokinetic properties of analogs while retaining activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute isopentoxythio with metabolically stable groups (e.g., trifluoromethylthio) .

- SAR Studies : Systematically vary dimethylaminoethyl chain length and measure logP/solubility (e.g., shake-flask method) .

- Prodrug Design : Mask polar groups (e.g., amine) with ester linkages for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。